What are the chemical properties of Biphenyl-3-YL-hydrazine
What are the chemical properties of Biphenyl-3-YL-hydrazine
Technical Monograph: Biphenyl-3-yl-hydrazine Chemical Architecture, Synthetic Utility, and Handling Protocols
Executive Summary
Biphenyl-3-yl-hydrazine (CAS: 109221-88-7 for HCl salt) is a specialized aryl hydrazine intermediate used primarily as a pharmacophore building block in the synthesis of fused heterocycles.[1] Unlike its para-substituted isomer, the meta-substitution pattern of the 3-yl variant imparts unique steric and electronic properties that significantly influence regioselectivity in cyclization reactions, particularly the Fischer Indole synthesis. This guide details the physicochemical profile, synthetic pathways, and critical reactivity patterns of this compound for applications in drug discovery and materials science.[1]
Molecular Architecture & Physicochemical Profile
The molecule consists of a biphenyl core with a hydrazine moiety (
Key Physicochemical Data
| Property | Value / Description | Notes |
| IUPAC Name | [1,1'-Biphenyl]-3-ylhydrazine | |
| CAS Number | 109221-88-7 (HCl salt) | Free base is often generated in situ. |
| Molecular Weight | 184.24 g/mol (Free base) 220.69 g/mol (HCl salt) | |
| Appearance | Off-white to beige crystalline solid | Sensitive to air oxidation (darkens over time). |
| Solubility | HCl Salt: Water (moderate), DMSO (high), Methanol (high). Free Base: DCM (high), EtOAc (high), Water (low). | Free base is lipophilic due to the biphenyl tail. |
| pKa (est.) | ~5.0 - 5.3 (Conjugate acid) | Slightly lower than phenylhydrazine due to the electron-withdrawing inductive effect of the second phenyl ring. |
| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen) | Hygroscopic and prone to oxidative decomposition. |
Synthetic Routes & Manufacturing
The synthesis of Biphenyl-3-yl-hydrazine typically follows two primary methodologies: the classical diazonium reduction and the modern metal-catalyzed cross-coupling.
Method A: Diazotization-Reduction (Classical)
This is the standard industrial route due to the availability of 3-aminobiphenyl.
-
Diazotization: 3-Aminobiphenyl is treated with
in concentrated HCl at 0°C to form the diazonium salt. -
Reduction: The diazonium intermediate is reduced using Stannous Chloride (
) or Sodium Sulfite ( ). -
Hydrolysis: Acidic hydrolysis yields the hydrazine hydrochloride.
Method B: Pd-Catalyzed C-N Coupling (Modern)
Used for late-stage functionalization or when avoiding diazonium intermediates.
-
Reagents: 3-Bromobiphenyl + Hydrazine Hydrate.
-
Catalyst: Pd(OAc)2 / BrettPhos or similar bulky phosphine ligands.
-
Mechanism: Oxidative addition of Ar-Br, coordination of hydrazine, reductive elimination.
Visualization of Synthetic Pathways
Figure 1: Comparative synthetic routes. The solid line represents the standard diazonium pathway; the dashed line represents the palladium-catalyzed alternative.
Chemical Reactivity & Functionalization
The utility of Biphenyl-3-yl-hydrazine lies in its ability to serve as a dinucleophile. The terminal nitrogen (
Fischer Indole Synthesis (Regioselectivity Criticality)
When Biphenyl-3-yl-hydrazine reacts with a ketone under acidic conditions (e.g.,
-
The Challenge: Because the hydrazine is meta-substituted, the rearrangement can occur at two different ortho positions on the ring:
-
Position 2 (C2): Sterically hindered (between the hydrazine and the phenyl ring). Leads to 4-phenylindole derivatives.
-
Position 4 (C4): Less sterically hindered. Leads to 6-phenylindole derivatives.
-
-
Outcome: Typically, the 6-phenylindole is the major product due to steric relief, but mixtures are common. The ratio is solvent and acid-dependent.
Regioselectivity Pathway Diagram
Figure 2: Regiochemical divergence in Fischer Indole Synthesis. The 3-yl substitution leads to a mixture of 4- and 6-substituted indoles, typically favoring the 6-isomer.
Pyrazole Formation
Reaction with 1,3-diketones yields 1-(biphenyl-3-yl)pyrazoles. This reaction is generally quantitative and does not suffer from the regiochemical ambiguity of the Fischer synthesis, making it a robust route for library generation.
Experimental Protocol: Hydrazone Formation
Note: This protocol serves as a standard characterization method and the first step for Fischer Indole synthesis.
Scope: Synthesis of N-(Biphenyl-3-yl)-N'-isopropylidenehydrazine.
-
Preparation:
-
Dissolve Biphenyl-3-yl-hydrazine HCl (1.0 eq, 5 mmol) in Ethanol (20 mL).
-
Add Sodium Acetate (1.2 eq) to buffer the HCl and liberate the free hydrazine base.
-
Add Acetone (3.0 eq) dropwise.
-
-
Reaction:
-
Stir at room temperature for 2 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The hydrazine spot (polar, baseline) should disappear, replaced by a less polar hydrazone spot.
-
-
Workup:
-
Evaporate ethanol under reduced pressure.
-
Resuspend residue in water (20 mL) and extract with Dichloromethane (3 x 20 mL).
-
Dry organic layer over
, filter, and concentrate.
-
-
Validation:
-
1H NMR (CDCl3): Look for the disappearance of the broad
signal (~3.5-4.0 ppm) and the appearance of two methyl singlets (approx 1.8 and 2.1 ppm) corresponding to the isopropylidene group.
-
Safety & Handling Guidelines
Hazard Classification:
-
Acute Toxicity: Hydrazines are generally toxic by ingestion and inhalation.
-
Sensitizer: Potential skin sensitizer; allergic dermatitis may occur upon repeated exposure.
-
Genotoxicity: Many aryl hydrazines are suspected mutagens. Handle as a potential carcinogen.
Operational Controls:
-
Weighing: Must be performed inside a fume hood or a powder containment enclosure.
-
Waste: Segregate all hydrazine-contaminated waste. Do not mix with oxidizing agents (risk of exothermic decomposition).
-
Deactivation: Spills can be deactivated with dilute bleach (sodium hypochlorite), which oxidizes the hydrazine to nitrogen gas and the corresponding aryl halide/phenol, though this reaction can be exothermic.
References
-
Fischer Indole Synthesis Mechanism & Regioselectivity
- Synthesis of Aryl Hydrazines via Diazotization: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for aryl hydrazine synthesis).
-
Palladium-Catalyzed Synthesis of Aryl Hydrazines
- Lundgren, R. J., & Stradiotto, M. "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angewandte Chemie International Edition, 2010, 49(46), 8686-8690.
-
Biphenyl-3-yl-hydrazine HCl Product Data
- PubChem Compound Summary for CID 12283556.
